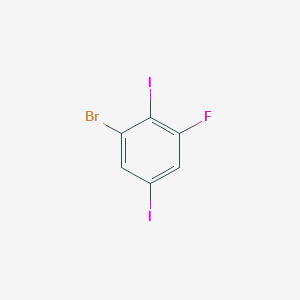
5,5-Dithien-2-ylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dithien-2-ylimidazolidine-2,4-dione is a chemical compound with the molecular formula C₁₁H₈N₂O₂S₂ and a molecular weight of 264.323 g/mol . This compound is characterized by the presence of two thiophene rings attached to an imidazolidine-2,4-dione core. It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dithien-2-ylimidazolidine-2,4-dione typically involves the reaction of thiophene derivatives with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dithien-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine-2,4-dione core can be reduced under specific conditions.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
5,5-Dithien-2-ylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5,5-Dithien-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene rings and imidazolidine-2,4-dione core allow it to bind to proteins and other biomolecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dithien-2-ylimidazolidine-2,4-dione: Unique due to the presence of two thiophene rings.
Imidazolidine-2,4-dione: Lacks the thiophene rings, resulting in different chemical properties.
Thiophene derivatives: Similar in structure but may lack the imidazolidine-2,4-dione core.
Uniqueness
This compound is unique due to its combination of thiophene rings and imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
62032-07-9 |
|---|---|
Fórmula molecular |
C11H8N2O2S2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
5,5-dithiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2S2/c14-9-11(13-10(15)12-9,7-3-1-5-16-7)8-4-2-6-17-8/h1-6H,(H2,12,13,14,15) |
Clave InChI |
AEBDYALCYLNGHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
Solubilidad |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)





![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)

